Difluoro(iodo)methane
Overview
Description
Synthesis Analysis
The synthesis of difluoro(iodo)methane and related compounds involves various methods, including electrophilic and nucleophilic reactions. For instance, the Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane through α-fluorocarbocations has been explored for synthesizing thioesters, benzophenones, and xanthones, showing the versatility of fluorinated compounds in organic synthesis (Kuhakarn et al., 2011).
Molecular Structure Analysis
The structural characterization of compounds related to difluoro(iodo)methane, such as bis(iodozincio)methane, has provided insights into their reactivity and potential applications in organic synthesis. Structural studies have been conducted using techniques like X-ray scattering to understand the arrangement and behavior of these molecules in solution (Matsubara et al., 2005).
Chemical Reactions and Properties
Difluoro(iodo)methane undergoes various chemical reactions, demonstrating its reactivity and functional utility in organic chemistry. Electrophilic aromatic formylation and the formation of difluoromethylthioethers and difluorobis(arylthio)methanes from reactions involving RSX and TMSCF2H highlight the compound's versatility and the influence of fluorine atoms on its chemical behavior (Betterley et al., 2018); (Han et al., 2016).
Physical Properties Analysis
The physical properties of difluoro(iodo)methane, including its photofragmentation spectra, have been studied to understand its behavior under various conditions. The photofragmentation of dihalomethanes has been investigated, revealing the role of different halogen atoms in their decomposition and the potential environmental impact of these compounds (Cartoni et al., 2014).
Chemical Properties Analysis
The chemical properties of difluoro(iodo)methane, such as its reactivity in nucleophilic fluoroalkylation reactions, have been explored. Studies have shown the efficient preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes, illustrating the compound's utility in creating structurally diverse fluorinated molecules (Ni et al., 2009).
Scientific Research Applications
Summary of the Application
Difluoro(iodo)methane is used in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
2. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides
Summary of the Application
Difluoro(iodo)methane is used in the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation .
Methods of Application
Readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes and dimethyl-aryl-sulfonium salts were used as the source for the aryl substituents .
Results or Outcomes
The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .
3. Fluoromethylation of Radiopharmaceuticals
Summary of the Application
Difluoro(iodo)methane is used in the synthesis of radiopharmaceuticals. Its isotopomer [18F]fluoroiodomethane is used for fluoromethylation of radiopharmaceuticals .
Methods of Application
The synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals, is a common application .
Results or Outcomes
The use of [18F]fluoroiodomethane has streamlined the production of radiopharmaceuticals, which are used in various medical imaging techniques .
4. Fire Extinguishing
Summary of the Application
Difluoro(iodo)methane, especially bromotrifluoromethane prepared by halogen fluorine exchange, or bromination of difluoro- or trifluoromethane, respectively, possess excellent fire-extinguishing properties .
Methods of Application
These compounds are used in fighting large-scale fires in the aerospace and fuel industries .
Results or Outcomes
The use of these compounds has significantly improved fire safety measures in these industries .
5. Addition to Fluoroethylenes
Summary of the Application
Difluoro(iodo)methane is used in the addition to fluoroethylenes . This process is part of a broader field of research that involves the free radical addition to olefins .
Methods of Application
The addition of Difluoro(iodo)methane to fluoroethylenes is achieved through a free radical mechanism .
Results or Outcomes
This method has been used to synthesize a variety of fluorinated compounds .
6. Refrigerants, Propellants, and Fire Extinguishers
Summary of the Application
Difluoro(iodo)methane, especially bromotrifluoromethane prepared by halogen fluorine exchange, or bromination of difluoro- or trifluoromethane, respectively, possess excellent properties for use in refrigerants, propellants, and fire extinguishers .
Methods of Application
These compounds are produced from carbon tetrachloride, chloroform, and hexachloroethane (or a mixture of tetrachlorethane and chlorine) by a process using anhydrous hydrogen fluoride and catalysts .
Results or Outcomes
These compounds have found wide application in various industries, including the food industry, cosmetic packaging, and the aerospace and fuel industries .
Safety And Hazards
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
properties
IUPAC Name |
difluoro(iodo)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF2I/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFMGDEEXOKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379419 | |
Record name | Difluoroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.920 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroiodomethane | |
CAS RN |
1493-03-4 | |
Record name | Difluoroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoroiodomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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